molecular formula C20H19BrN4O3S B10954117 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B10954117
M. Wt: 475.4 g/mol
InChI Key: UHXYPPJFXRBMLP-UHFFFAOYSA-N
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Description

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring, a benzoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to its combination of a pyrazole ring, benzoyl group, and thiourea moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19BrN4O3S

Molecular Weight

475.4 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H19BrN4O3S/c1-27-16-7-8-18(28-2)17(9-16)23-20(29)24-19(26)14-5-3-13(4-6-14)11-25-12-15(21)10-22-25/h3-10,12H,11H2,1-2H3,(H2,23,24,26,29)

InChI Key

UHXYPPJFXRBMLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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